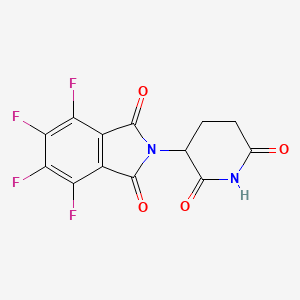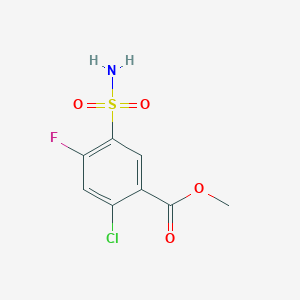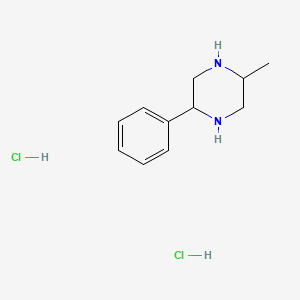
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and further transformations of benzo substituents . The reaction conditions often require the use of dichloromethane as a solvent and trifluoroacetic acid as a reagent .
Industrial Production Methods
For industrial-scale production, the processes are optimized for cost-effectiveness and efficiency. This includes the use of high-yielding reactions and scalable conditions to ensure the consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: Involving the addition of various functional groups to the isoindole core.
Common Reagents and Conditions
The reactions typically employ reagents such as trifluoroacetic acid, dichloromethane, and various nucleophiles under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the modulation of specific molecular targets, such as cereblon, a protein involved in the regulation of various cellular processes . By binding to cereblon, the compound can influence the degradation of target proteins, thereby modulating cellular pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An earlier compound with similar structural features but different pharmacological properties.
Lenalidomide: A more potent analog with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another analog with specific applications in cancer therapy.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique fluorinated structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H6F4N2O4 |
|---|---|
Poids moléculaire |
330.19 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
InChI |
InChI=1S/C13H6F4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21) |
Clé InChI |
PIJMHCCGPUSELZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)

![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)




![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
